2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
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Overview
Description
2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound features a cyclohexanol moiety attached to a pyrazole ring, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-methyl-1h-pyrazol-5-yl derivatives, have been reported to interact with enzymes like nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
For instance, some pyrazolyl compounds have been found to inhibit the activity of certain enzymes, thereby modulating biochemical pathways .
Biochemical Pathways
Given the potential interaction with nampt, it’s possible that this compound could influence the nad+ salvage pathway .
Result of Action
Based on the potential interaction with nampt, it’s plausible that this compound could influence cellular metabolism and aging processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Comparison
2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to its cyclohexanol moiety, which imparts distinct chemical properties compared to other pyrazole derivatives. The presence of the cyclohexanol group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-6-11-12(7-8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACHVBNSTADGTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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